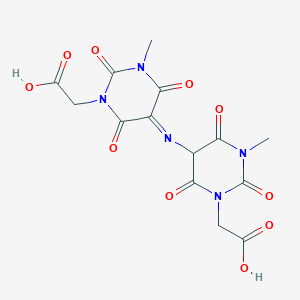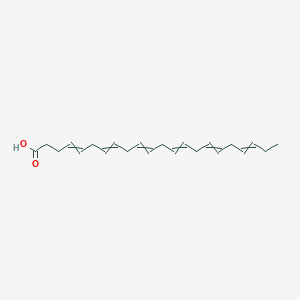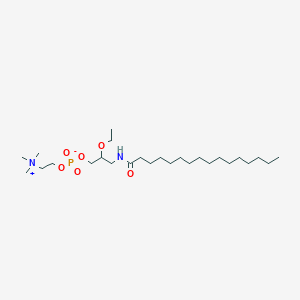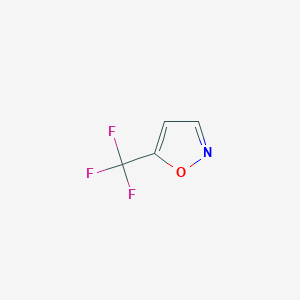
5-(Trifluoromethyl)isoxazole
Übersicht
Beschreibung
5-(Trifluoromethyl)isoxazole is a chemical compound with the empirical formula C4H2F3NO . It is a type of isoxazole, which is a five-membered heterocyclic compound .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)isoxazole involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method has been extended to the synthesis of perfluoroalkylated isoxazoles .Molecular Structure Analysis
The molecular weight of 5-(Trifluoromethyl)isoxazole is 137.06 . The compound has a refractive index of n20/D 1.348 (lit.) and a density of 1.355 g/mL at 25 °C (lit.) .Chemical Reactions Analysis
The synthesis of 5-(Trifluoromethyl)isoxazoles involves a reaction known as denitrogenative cyclization . This reaction allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives with various vinyl azides .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)isoxazole has a refractive index of n20/D 1.348 (lit.) and a density of 1.355 g/mL at 25 °C (lit.) . The compound has an empirical formula of C4H2F3NO and a molecular weight of 137.06 .Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Isoxazoles
5-(Trifluoromethyl)isoxazole: serves as a precursor in the synthesis of polysubstituted isoxazoles. This process involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride, facilitated by the presence of NEt3 . The method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives, which are valuable in various chemical syntheses .
Building Blocks for Fluorinated Compounds
The compound is used to prepare a range of trifluoromethylated isoxazole building blocks through cycloaddition reactions. These building blocks are crucial for introducing fluorous substituents into organic molecules, significantly altering their chemical properties and behavior . This is particularly important in the development of biologically active materials where fluorine substituents can affect charge distribution, electrostatic surface, and solubility .
Therapeutic Potential
Fused isoxazoles, including those derived from 5-(Trifluoromethyl)isoxazole, have shown therapeutic potential as anticancer, insecticidal, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic agents . The versatility of isoxazoles makes them a valuable target for pharmaceutical research and development.
Organic Synthesis and Reactivity
The reactivity of 5-(Trifluoromethyl)isoxazole at the isoxazole 4-position has been explored for the synthesis of various organic compounds. Conditions for intermolecular C–H arylation, lithiation, and electrophile quench, as well as alkoxylation, have been identified, demonstrating the compound’s utility in organic synthesis .
Material Chemistry Applications
In the field of materials chemistry, 5-(Trifluoromethyl)isoxazole derivatives can impart advantages such as reduced band gaps and higher quantum efficiencies in OLED devices. The introduction of fluorous substituents through these derivatives can lead to improved material properties .
Structural Diversification
The compound is also used for structural diversification through intramolecular cyclisation or intermolecular cross-coupling processes. This allows for the creation of novel structures with potential applications in various fields, including medicinal chemistry and materials science .
Safety And Hazards
Zukünftige Richtungen
Isoxazole, the core structure of 5-(Trifluoromethyl)isoxazole, is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given its significance, there is a need to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is particularly imperative .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBQTDHQONBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403564 | |
| Record name | 5-(Trifluoromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoxazole | |
CAS RN |
116584-43-1 | |
| Record name | 5-(Trifluoromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 5-(Trifluoromethyl)isoxazole derivatives in drug discovery?
A1: 5-(Trifluoromethyl)isoxazole derivatives have garnered significant interest in drug discovery, particularly as inhibitors of glycine transporter 1 (GlyT1) [, ]. Iclepertin (BI 425809), a prominent example, showcases this potential.
Q2: How is carbon-14 labeled Iclepertin synthesized, and what is its significance?
A2: Two main synthetic routes have been developed for carbon-14 labeled Iclepertin. One strategy involves using 2-fluorobenzoic acid, carboxyl-14C, as a starting material to synthesize the key intermediate (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid. This intermediate is then coupled with 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole to produce carbon-14 labeled Iclepertin. The alternative route utilizes carbon-14 labeled 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole, which is synthesized in six radioactive steps and then coupled to (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid []. Carbon-14 labeled Iclepertin is crucial for absorption, distribution, metabolism, and excretion (ADME) studies and other research necessary for drug development [].
Q3: What are the major metabolites of Iclepertin, and how are they synthesized?
A3: Two key metabolites of Iclepertin are BI 761036 and BI 758790. These metabolites can be synthesized using intermediates obtained during the synthesis of carbon-14 labeled Iclepertin []. BI 761036, formed through cytochrome P450 oxidation and amide hydrolysis of Iclepertin, can be labeled with carbon-13 and nitrogen-15 using two distinct synthetic routes involving either diethyl [13C3]malonate or [13C3]propargyl alcohol as starting materials [].
Q4: What novel synthetic approaches have been developed for 5-(trifluoromethyl)isoxazoles?
A4: Recent research has unveiled a general method for synthesizing 5-(trifluoromethyl)isoxazoles through the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine []. This versatile protocol is also applicable to the synthesis of perfluoroalkylated isoxazoles, broadening the scope of accessible 5-(perfluoroalkyl)isoxazole derivatives [].
Q5: Beyond pharmaceuticals, what other applications utilize 5-(trifluoromethyl)isoxazole derivatives?
A5: The unique properties of 5-(trifluoromethyl)isoxazole derivatives extend their utility beyond pharmaceuticals. They find application in insecticide, miticide, nematicide, molluscicide, disinfectant, and bactericide compositions [, ]. Notably, compounds like 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide and (Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzoic acid amide have demonstrated efficacy in these areas [, ].
Q6: What are the potential benefits of incorporating stable isotopes like carbon-13 and nitrogen-15 into 5-(Trifluoromethyl)isoxazole derivatives?
A6: The incorporation of stable isotopes, like carbon-13 and nitrogen-15, is essential for generating internal standards used in bioanalytical studies []. These labeled compounds allow for accurate quantification of drug and metabolite concentrations in biological samples, contributing to a deeper understanding of their pharmacokinetic profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




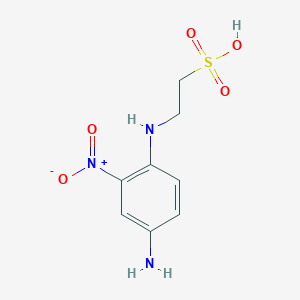

![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
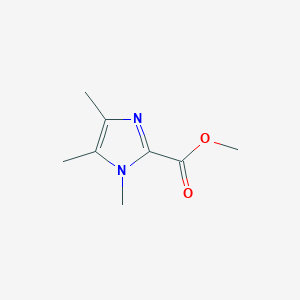

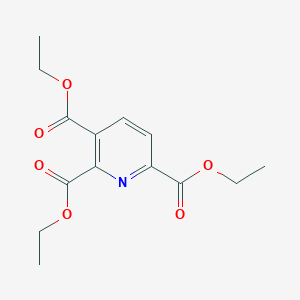
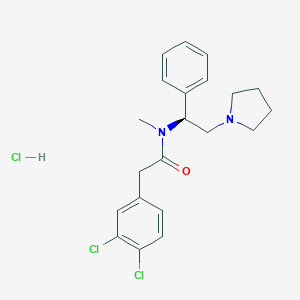

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)
